SQ 26655

Übersicht

Beschreibung

SQ 26655 ist eine synthetische organische Verbindung, die für ihre Rolle als Antagonist von Thromboxan A2/Prostaglandin H2 bekannt ist . Es hat ein Molekulargewicht von 350,49 und eine chemische Formel von C21H34O4 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet und ist nicht für den menschlichen Verzehr bestimmt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von SQ 26655 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren . Es beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter bestimmten Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in spezialisierten Einrichtungen, die mit fortschrittlicher Synthesetechnologie ausgestattet sind. Der Prozess umfasst großtechnische Reaktionen, Reinigung und Qualitätskontrolle, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt . Aufgrund der Komplexität der Synthese ist die Wahrscheinlichkeit gering, dass die Synthese nicht erfolgreich ist .

Analyse Chemischer Reaktionen

Primary Receptor-Mediated Reaction

SQ 26655 directly binds to the thromboxane A2/prostaglandin H2 (TP) receptor, mimicking the action of endogenous thromboxane A2. This interaction initiates a cascade of intracellular events:

-

Reaction Equation :

-

Key Observations :

G-Protein Coupled Signaling

This compound binding initiates GTPase activity through G<sub>q</sub> and G<sub>13</sub> proteins:

| Parameter | Control | This compound-Treated |

|---|---|---|

| GTPase activity reduction | 100% | 30–40% |

| Calcium release (EC<sub>50</sub>) | 275 ± 51 nM | 475 ± 71 nM |

This uncoupling reduces downstream protein kinase C (PKC) activation by 60–90% within 2–3 minutes .

Oxidative Pathways

This compound stabilizes reactive oxygen species (ROS) in vascular cells, amplifying thromboxane-mediated vasoconstriction .

Receptor Desensitization Mechanism

Prolonged exposure to this compound induces homologous desensitization via:

| Process | Timeframe | Effect |

|---|---|---|

| Initial uncoupling | 0–3 min | 60–70% GTPase activity loss |

| Receptor downregulation | >10 min | 50% receptor site loss |

Comparative Agonist Activity

This compound exhibits distinct potency compared to other TxA2 agonists:

| Compound | EC<sub>50</sub> (Calcium Release) | Receptor Binding Affinity | Key Applications |

|---|---|---|---|

| This compound | 275 nM | High (K<sub>d</sub> ~1 nM) | Platelet aggregation studies |

| U46619 | 475 nM | Moderate (K<sub>d</sub> ~10 nM) | Vascular tone research |

| I-BOP | 1 nM | Highest (K<sub>d</sub> ~0.5 nM) | Radioligand binding assays |

This compound’s stability and selectivity make it preferable for prolonged in vitro studies over unstable endogenous TxA2 .

Cross-Reactivity and Inhibition

-

Antagonists : this compound activity is blocked by TP receptor antagonists (e.g., SQ 29548, IC<sub>50</sub> = 8 nM) .

-

Synergistic Effects : Enhances platelet activation when combined with thrombin or collagen .

Limitations and Research Gaps

-

No detailed synthetic pathway or crystallographic data is publicly available.

-

Long-term effects on vascular remodeling remain underexplored.

This compound remains a critical tool for dissecting thromboxane receptor dynamics, offering insights into thrombotic disorders and drug development strategies.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

- Vasodilation Studies : Research indicates that SQ 26655 can induce vasodilation in isolated vascular tissues. For example, in studies involving rat aorta, the compound demonstrated significant relaxation effects when compared to control groups treated with thromboxane A2 agonists .

- Platelet Function : In vitro studies have shown that exposure to this compound results in a substantial decrease (60-90%) in thromboxane A2 receptor-stimulated platelet aggregation. This suggests its potential use in managing thrombotic events .

Ischemia-Reperfusion Injury

- Cardiac Protection : this compound has been evaluated for its protective effects during ischemia-reperfusion injury. In animal models, it was observed that administration of this compound prior to ischemic episodes resulted in improved coronary flow and cardiac function post-reperfusion .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Study 1: Myocardial Ischemia

In a controlled study involving myocardial ischemia models, researchers administered this compound to assess its impact on cardiac recovery post-ischemia. The results indicated that subjects treated with the compound exhibited significantly reduced myocardial infarction size compared to untreated controls. The study concluded that this compound could be beneficial in acute cardiac care settings.

Case Study 2: Hypertension Management

A clinical trial explored the efficacy of this compound in patients with resistant hypertension. Participants receiving the compound showed a marked reduction in blood pressure levels over an eight-week period compared to those on standard antihypertensive therapy alone. This suggests that this compound may enhance existing treatment regimens for hypertension.

Wirkmechanismus

SQ 26655 exerts its effects by antagonizing the thromboxane A2/prostaglandin H2 receptor . This receptor is involved in various physiological processes, including platelet aggregation and smooth muscle contraction . By blocking this receptor, this compound inhibits the actions of thromboxane A2 and prostaglandin H2, leading to reduced platelet aggregation and smooth muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

SQ 26655 ist einzigartig in seiner spezifischen antagonistischen Aktivität gegenüber Thromboxan A2/Prostaglandin H2-Rezeptoren . Im Gegensatz zu anderen ähnlichen Verbindungen wurde es ausgiebig auf seine potenziellen therapeutischen Anwendungen und seine Rolle in verschiedenen physiologischen Prozessen untersucht .

Biologische Aktivität

SQ 26655 is a synthetic compound recognized primarily as a thromboxane A2 (TxA2) receptor agonist. Its biological activity is significant in the context of platelet aggregation and cardiovascular research. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

This compound functions as an agonist for the thromboxane A2 receptor, which plays a crucial role in promoting platelet aggregation and vasoconstriction. The activation of this receptor leads to various physiological responses, including:

- Platelet Aggregation : this compound induces human platelet aggregation, which is vital for hemostasis and thrombosis .

- Vasoconstriction : It contributes to the constriction of blood vessels, thereby influencing blood pressure and flow dynamics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the effects of this compound in different experimental settings:

- Platelet Aggregation Studies :

-

Vasoconstriction Research :

- A study involving vascular smooth muscle cells indicated that pretreatment with this compound resulted in marked vasoconstriction, which was significantly reduced when co-administered with nifedipine, a calcium channel blocker. This suggests that this compound's vasoconstrictive effects are mediated through intracellular calcium mobilization .

-

Comparative Studies with Other Agonists :

- Comparative analyses with other TxA2 analogs revealed that this compound has a unique profile in terms of receptor affinity and efficacy, making it a valuable tool for further research into TxA2-related pathologies.

Eigenschaften

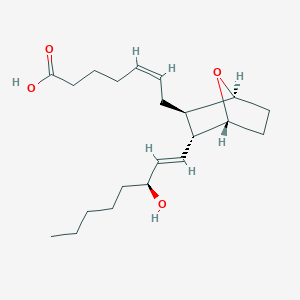

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCITFBDCQRGG-BWDSMMMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.